methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate
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Description
Methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is a useful research compound. Its molecular formula is C15H14FN5O3 and its molecular weight is 331.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.10806749 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C14H14F1N5O3
- Molecular Weight : 368.27 g/mol
The presence of a fluorophenyl group and a triazolo-pyrimidine core contributes to its potential biological activities.
Antimicrobial Activity
Triazolo-pyrimidine derivatives have shown significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains:
Compound | Bacterial Strains Tested | MIC (μg/mL) |
---|---|---|
Compound A | S. aureus, E. coli | 1–8 |
Compound B | P. aeruginosa, MRSA | 0.5–4 |
In studies, this compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.
Anticancer Activity
Research indicates that triazolo-pyrimidine derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:
Cell Line | Compound Tested | IC50 (μM) |
---|---|---|
MCF-7 | Methyl derivative | 10 |
Bel-7402 | Methyl derivative | 5 |
For example, a study found that related compounds significantly inhibited the growth of MCF-7 breast cancer cells and Bel-7402 liver cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Activity
The anti-inflammatory potential of triazolo-pyrimidines has also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models, administration of this compound resulted in reduced inflammation markers.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various triazolo-pyrimidine derivatives against clinical isolates of E. coli and S. aureus. The results indicated that this compound had an MIC comparable to standard antibiotics. -
Anticancer Screening :
In a screening of a drug library for anticancer activity using multicellular spheroids as a model system, this compound was identified as having significant cytotoxic effects against multiple cancer cell lines.
Properties
IUPAC Name |
methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-9(15(23)24-2)20-8-17-13-12(14(20)22)18-19-21(13)7-10-5-3-4-6-11(10)16/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQTVCWVACIGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.